



# Application Notes and Protocols for Cell Imaging Using Luminescent Au-ZnO Nanocomposites

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These application notes provide a comprehensive overview and detailed protocols for the utilization of luminescent Gold-Zinc Oxide (Au-ZnO) nanocomposites in cell imaging applications. This guide covers the synthesis, characterization, and application of these novel nanomaterials for high-contrast imaging of live and fixed cells.

## Introduction

Luminescent Au-ZnO nanocomposites are emerging as promising probes for bioimaging due to their unique optical properties, biocompatibility, and facile synthesis. These nanocomposites typically consist of a zinc oxide (ZnO) core or matrix decorated with gold (Au) nanoparticles. The interaction between the Au nanoparticles and the ZnO semiconductor material can lead to enhanced photoluminescence, making them suitable for fluorescent cell imaging. The ZnO component provides the luminescent backbone, while the Au nanoparticles can enhance the signal through surface plasmon resonance effects.[1][2][3] This document outlines the necessary procedures to effectively use these nanocomposites in a research setting.

## **Data Presentation**

Table 1: Physicochemical Properties of Au-ZnO Nanocomposites



Property	Au NPs	ZnO NPs	Au/ZnO NCs	Reference
Average Particle Size (nm)	~27	~35	~51	[4]
Morphology	Spherical	Semispherical	Core-shell	[4]
UV-Vis Absorption Peak (nm)	530	415	Broad visible region	[4]
Excitation Wavelength (nm)	-	350	436	[5]
Emission Wavelength (nm)	-	398, 448	496	[5]

**Table 2: Cytotoxicity of Au-ZnO Nanocomposites (MTT Assay)** 



Cell Line	Nanocomposit e	Concentration (µg/mL)	Cytotoxicity (%)	Reference
AMG13 (Human Breast Cancer)	Au/ZnO NCs	100	89	[4]
SK-GT4 (Human Esophageal Adenocarcinoma )	Au/ZnO NCs	100	85	[4]
MCF-10 (Normal Breast Epithelial)	Au/ZnO NCs	100	9-12	[4]
HCT-116 (Colorectal Carcinoma)	ZnO-NPs (ethanolic extract)	34.356 ± 2.71 (IC50)	50	[6]
HCT-116 (Colorectal Carcinoma)	ZnO-NPs (methanolic extract)	32.856 ± 2.99 (IC50)	50	[6]
Caco-2 (Colorectal Adenocarcinoma )	ZnO-NPs (ethanolic extract)	52.15 ± 8.23 (IC50)	50	[6]
Caco-2 (Colorectal Adenocarcinoma )	ZnO-NPs (methanolic extract)	63.1 ± 12.09 (IC50)	50	[6]
HEK-293 (Human Embryonic Kidney)	ZnO-NPs (ethanolic extract)	582.84 ± 5.26 (IC50)	50	[6]
HEK-293 (Human Embryonic Kidney)	ZnO-NPs (methanolic extract)	615.35 ± 4.74 (IC50)	50	[6]



# **Experimental Protocols**

# Protocol 1: Green Synthesis of Luminescent Au-ZnO Nanocomposites

This protocol describes a room temperature, aqueous-based synthesis of luminescent Au-ZnO nanocomposites.[5][7][8]

#### Materials:

- Gold(III) chloride trihydrate (HAuCl<sub>4</sub>·3H<sub>2</sub>O)
- Zinc powder (Zn)
- Sodium citrate dihydrate (Na₃C<sub>6</sub>H₅O<sub>7</sub>·2H₂O)
- Deionized (DI) water

#### Procedure:

- Prepare a 1 mM solution of HAuCl<sub>4</sub> in DI water.
- Prepare a 0.1 M solution of sodium citrate in DI water.
- In a glass beaker, mix the HAuCl<sub>4</sub> solution and sodium citrate solution.
- Add Zn powder to the mixture. The molar ratio of Au:Zn can be varied to control the nanocomposite composition.
- Stir the reaction mixture vigorously at room temperature for an extended period (e.g., 150 minutes) to promote crystallinity.[5][7]
- The formation of the nanocomposite will be indicated by a color change.
- Collect the synthesized Au-ZnO nanocomposites by centrifugation.
- Wash the pellet multiple times with DI water to remove any unreacted precursors.



 Resuspend the final nanocomposite in DI water or a suitable buffer for storage and further use.

## **Protocol 2: Characterization of Au-ZnO Nanocomposites**

- 1. UV-Visible Spectroscopy:
- Dilute a small aliquot of the nanocomposite suspension in DI water.
- Record the absorbance spectrum in the range of 300-800 nm to observe the characteristic surface plasmon resonance peak of Au and the excitonic absorption of ZnO.
- 2. Photoluminescence Spectroscopy:
- Excite the nanocomposite suspension at a suitable wavelength (e.g., 330-436 nm).[1][2][5]
- Record the emission spectrum to determine the peak luminescence wavelength.
- 3. Transmission Electron Microscopy (TEM):
- Deposit a drop of the diluted nanocomposite suspension onto a carbon-coated copper grid.
- Allow the grid to dry completely.
- Image the grid using a TEM to determine the size, morphology, and distribution of the nanoparticles.

## **Protocol 3: Cell Culture and Cytotoxicity Assay (MTT)**

#### Materials:

- Human cell lines (e.g., HeLa, MCF-7, or a cell line relevant to the research)
- Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
- Phosphate-buffered saline (PBS)
- Trypsin-EDTA



- Au-ZnO nanocomposite suspension
- 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
- Dimethyl sulfoxide (DMSO)
- 96-well plates

#### Procedure:

- Culture cells in a T-75 flask until they reach 80-90% confluency.
- Trypsinize the cells, centrifuge, and resuspend in fresh complete medium.
- Seed the cells in a 96-well plate at a density of 1 x 10<sup>4</sup> cells/well and incubate for 24 hours.
- Prepare serial dilutions of the Au-ZnO nanocomposite suspension in complete medium.
- Remove the old medium from the wells and add 100  $\mu$ L of the nanocomposite dilutions to the respective wells. Include untreated control wells.
- Incubate the plate for 24, 48, or 72 hours.
- After incubation, add 20 μL of MTT solution to each well and incubate for 4 hours at 37°C.
- Remove the medium and add 150  $\mu L$  of DMSO to each well to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate cell viability as: (Absorbance of treated cells / Absorbance of control cells) x 100.

## **Protocol 4: Live Cell Imaging**

#### Materials:

Cells cultured on glass-bottom dishes or chamber slides



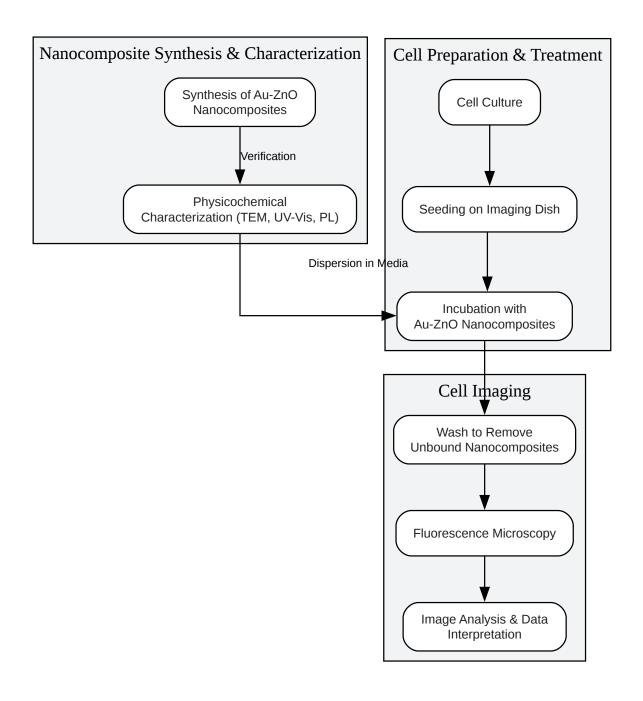
- Au-ZnO nanocomposite suspension
- Live cell imaging medium (e.g., FluoroBrite DMEM)
- Fluorescence microscope with appropriate filter sets

#### Procedure:

- Seed cells on a glass-bottom dish and allow them to adhere for 24 hours.
- Remove the culture medium and wash the cells gently with pre-warmed PBS.
- Add the desired concentration of Au-ZnO nanocomposites diluted in live cell imaging medium to the cells.
- Incubate the cells with the nanocomposites for a predetermined time (e.g., 1-4 hours) to allow for cellular uptake.[10]
- Gently wash the cells twice with pre-warmed live cell imaging medium to remove any unbound nanocomposites.
- Add fresh, pre-warmed live cell imaging medium to the dish.
- Place the dish on the microscope stage, ensuring the environmental chamber is set to 37°C and 5% CO<sub>2</sub>.
- Excite the cells using the appropriate wavelength for the Au-ZnO nanocomposites and capture the emission using a suitable filter.
- Acquire images at different time points to observe the localization and dynamics of the nanocomposites within the cells.

## **Visualizations**

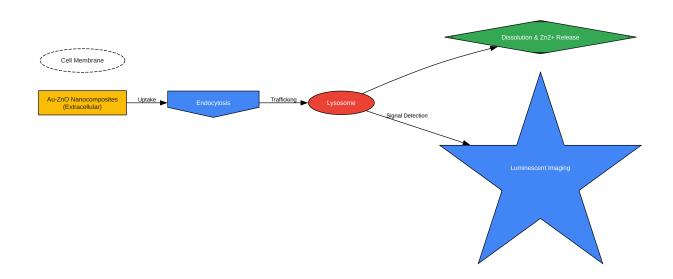




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Caption: Experimental workflow for cell imaging using Au-ZnO nanocomposites.





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Caption: Proposed mechanism of cellular uptake and imaging with Au-ZnO.

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